![molecular formula C11H14N2O B2860590 3-[2-(methylamino)ethyl]-1H-indol-4-ol CAS No. 28363-70-4](/img/structure/B2860590.png)
3-[2-(methylamino)ethyl]-1H-indol-4-ol
Overview
Description
3-[2-(Methylamino)ethyl]-1H-indol-4-ol, also known as norpsilocin or 4-hydroxy-N-methyltryptamine (4-HO-NMT), is a naturally occurring psychoactive tryptamine first isolated from "magic mushrooms" (Psilocybe species). Its molecular formula is C₁₁H₁₄N₂O (molecular weight: 190.25 g/mol), and it features a hydroxyl group at the 4-position of the indole ring and a methylaminoethyl side chain at the 3-position .
The compound’s solid-state structure was resolved via X-ray crystallography, revealing a planar indole core stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom . Norpsilocin’s fumarate salt (C₁₁H₁₅N₂O⁺·0.5C₄H₂O₄²⁻) has also been synthesized, enhancing its stability for pharmacological studies . As a serotonin receptor agonist, norpsilocin exhibits hallucinogenic properties, though its potency and safety profile remain less characterized compared to its well-known analogues like psilocybin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norpsilocin involves several steps:
Synthesis of acyl chloride: This is achieved from 4-acetyoxyindole and oxalyl chloride.
Reaction with N-benzylmethylamine or dibenzylamine: This yields the desired ketoamides.
Reduction of ketoamides: Using lithium aluminum hydride in tetrahydrofuran and 2-methyltetrahydrofuran.
Phosphorylation: Using sodium hydride, tetrahydrofuran, and ortho-xylenyl phosphoryl chloride.
Catalytic hydrogenolysis: Using either palladium on carbon or a palladium hydroxide catalyst.
Industrial Production Methods: The industrial production of norpsilocin is still in its nascent stages, primarily due to its recent discovery and the complexity of its synthesis. Current methods focus on laboratory-scale production, with ongoing research to optimize and scale up the process .
Types of Reactions:
Oxidation: Norpsilocin can undergo oxidation reactions, although specific conditions and reagents for these reactions are still under investigation.
Reduction: The reduction of norpsilocin involves the use of lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indole ring, although detailed studies are limited.
Common Reagents and Conditions:
Oxidation: Specific reagents and conditions are still being studied.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Conditions vary depending on the specific substitution reaction.
Major Products: The major products formed from these reactions are still under investigation, with ongoing research to identify and characterize them.
Scientific Research Applications
Chemistry: Used to study the structure-activity relationship of tryptamine derivatives.
Biology: Investigated for its interaction with serotonin receptors.
Medicine: Potential therapeutic applications in mental health, although more research is needed.
Industry: Potential use in the development of new psychedelic compounds
Mechanism of Action
Norpsilocin exerts its effects primarily through its action as a near full agonist of the 5-HT2A receptor . This receptor is associated with the psychedelic effects of compounds like psilocin. The exact molecular targets and pathways involved are still being studied, but it is known to interact with serotonin receptors in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of norpsilocin are best understood in the context of its structural analogues. Below is a detailed comparison:
Structural and Functional Group Variations
Pharmacological Activity
- Norpsilocin: Binds primarily to 5-HT₂A receptors, inducing psychedelic effects comparable to psilocin (4-HO-DMT) but with lower potency. Limited human data exist due to its natural scarcity .
- 4-HO-MET : Exhibits 5-HT₂A/2C agonism with high efficacy, producing vivid visual hallucinations at doses of 10–20 mg. Its ethyl-methyl side chain enhances lipophilicity, accelerating blood-brain barrier penetration .
- 4-HO-MiPT : The bulkier isopropyl group delays metabolic degradation, prolonging effects to 6–8 hours. Anecdotal reports suggest unique somatic effects .
- 4-AcO-NMT: The acetylated prodrug undergoes rapid deacetylation in vivo to release norpsilocin, mimicking the pharmacokinetics of psilocybin .
Analytical Identification
- Norpsilocin: Identified via X-ray diffraction (CCDC deposition: 1990288) and LC-MS (m/z 191.1 [M+H]⁺) .
- 4-HO-MET : GC-MS (retention time: 6.38 min; major ions: m/z 218.1, 160.1) and LC-QTOF (exact mass: 218.1419) .
- 4-HO-MiPT : Differentiated by NMR (δ 1.2 ppm, doublet for isopropyl group) .
Key Research Findings and Implications
Structural-Activity Relationships (SAR) :
- N-Alkylation : Increasing alkyl chain length (e.g., 4-HO-MET’s ethyl-methyl group) enhances 5-HT₂A binding but may escalate cardiotoxicity .
- 4-Position Substitution : Hydroxyl groups are critical for receptor activation; acetylation (as in 4-AcO-NMT) modulates bioavailability .
Clinical Relevance: Norpsilocin’s natural origin and moderate effects position it as a candidate for psychedelic-assisted therapy, though synthetic analogues like 4-HO-MET dominate recreational use due to their potency .
Regulatory Status: Norpsilocin is unscheduled in most jurisdictions but may fall under analog laws. 4-HO-MET and 4-HO-MiPT are prohibited in countries adhering to the UN Psychotropic Convention .
Biological Activity
3-[2-(methylamino)ethyl]-1H-indol-4-ol, also known as Norpsilocin, is a compound of significant interest in pharmacology due to its interaction with serotonin receptors and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C₁₁H₁₄N₂O
- Molecular Weight: 190.24 g/mol
- Crystallography: Monoclinic structure with specific crystallographic data indicating its stability and potential interactions at the molecular level .
This compound primarily acts as a near full agonist at the 5-HT2A receptor , a subtype of serotonin receptor. This interaction is crucial for its psychoactive effects, influencing various neurological processes such as mood regulation, anxiety, and cognitive functions .
Target Receptors:
- 5-HT2A Receptor: Plays a key role in mediating the effects of psychedelics and is implicated in mood disorders.
- 5-HT2C Receptor: Also targeted, but with less potency compared to 5-HT2A, contributing to its overall serotonergic activity .
Biological Activity
The biological activity of Norpsilocin has been studied in various contexts:
-
Psychoactive Effects:
- Exhibits properties similar to other psychedelics, potentially inducing altered states of consciousness and mood enhancement.
- Its serotonergic activity suggests implications for treating mood disorders, including depression and anxiety.
- Antitumor Activity:
- Neurotransmission:
Case Studies
-
Cytotoxicity Studies:
- In vitro studies demonstrated that Norpsilocin derivatives could inhibit cancer cell growth significantly. For instance, certain analogs showed effective inhibition of microtubule assembly at concentrations around 20 μM .
- Apoptosis studies indicated that these compounds could enhance caspase-3 activity in cancer cells, confirming their potential as anticancer agents.
-
Psychotropic Effects:
- Clinical observations have linked the use of Norpsilocin to altered perception and mood changes, highlighting its potential as a therapeutic agent for psychological conditions.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₂O |
Molecular Weight | 190.24 g/mol |
Primary Target | 5-HT2A Receptor |
Psychoactive Activity | Yes |
IC50 against MDA-MB-231 | 2.43–7.84 μM |
IC50 against HepG2 | 4.98–14.65 μM |
Q & A
Q. What are the optimal synthetic routes and challenges for synthesizing 3-[2-(methylamino)ethyl]-1H-indol-4-ol and its derivatives?
Category: Basic
Methodological Answer:
Synthesis typically involves functionalizing the indole core with ethylamine side chains. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous indole derivatives:
- Key steps : Reacting 3-(2-azidoethyl)-1H-indol-5-ol with alkynes in PEG-400/DMF under nitrogen, using CuI as a catalyst (30% yield reported for similar compounds) .
- Derivatization : Acetylation (e.g., 4-acetoxy-NMT hydrochloride) involves esterification at the 4-hydroxy position, confirmed via UV/Vis (λmax: 220, 277 nm) and purity ≥98% by HPLC .
- Challenges : Low yields may arise from side reactions; optimization via solvent choice (e.g., PEG-400 for solubility) or catalyst loading is recommended.
Q. Which analytical techniques are most robust for characterizing this compound?
Category: Basic
Methodological Answer:
- GC-MS : Parameters include a 60°C initial temperature (ramped to 340°C at 35°C/min), 1 µL splitless injection, and mass scan range 40–550 m/z. Retention time: ~6.3–6.4 min .
- LC-QTOF : Utilizes a Shimadzu Nexera XR UHPLC with a methanol/ACN gradient, 50–510 Da scan range, and SWATH® fragmentation. Retention time: 3.52 min for 4-HO-MET .
- Validation : Internal standards (e.g., at 3.211 and 6.295 min) ensure precision .
Q. How do structural modifications (e.g., acetylation, phosphorylation) influence the compound’s stability and bioactivity?
Category: Advanced
Methodological Answer:
- Acetylation : 4-acetoxy derivatives (e.g., 4-acetoxy-NMT) enhance lipophilicity, improving blood-brain barrier penetration. Stability studies show ≥3 years at -20°C .
- Phosphorylation : Analogous to psilocybin, phosphorylation at the 4-OH group (e.g., dihydrogen phosphate ester) may prolong metabolic half-life but requires enzymatic hydrolysis for activation .
- Method : Compare pharmacokinetics via in vitro liver microsome assays and in vivo rodent models.
Q. How can researchers resolve discrepancies in retention times or mass spectral data across studies?
Category: Advanced
Methodological Answer:
- Calibration : Use certified reference materials (e.g., Cayman Chemical’s 4-HO-MET, Lot 0440651-37) to align retention times (±0.03 min tolerance) .
- MS/MS Confirmation : Match dominant fragments (e.g., m/z 205.1 [M+H]+ for 4-HO-MET) and isotopic patterns .
- Data Reproducibility : Validate methods across multiple labs using SOPs for column aging and ion source cleaning .
Q. What computational strategies predict the compound’s receptor binding and metabolic pathways?
Category: Advanced
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT2A receptors. Compare with psilocin (3-[2-(dimethylamino)ethyl]-1H-indol-4-ol) to identify key residues .
- Metabolism Prediction : Employ SwissADME or ADMET Predictor™ to forecast cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation or hydroxylation) .
Q. What are the stability and storage protocols for this compound in research settings?
Category: Basic
Methodological Answer:
- Storage : Store as a solid at -20°C in amber vials to prevent photodegradation. Stability ≥3 years under these conditions .
- Handling : Prepare fresh solutions in degassed solvents (e.g., methanol) for assays to avoid oxidative byproducts.
Q. How does this compound compare pharmacologically to analogs like 4-HO-DET or psilocin?
Category: Advanced
Methodological Answer:
- Receptor Affinity : Radioligand binding assays (e.g., using [³H]ketanserin for 5-HT2A) show potency differences. Psilocin (Ki ~6 nM) may have higher affinity than 4-HO-MET due to N,N-dimethyl substitution .
- Behavioral Studies : Use rodent head-twitch response (HTR) models to compare hallucinogenic potency .
Q. What strategies mitigate low synthetic yields in indole derivatives?
Category: Advanced
Methodological Answer:
Properties
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJOWJUQGYWRHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336988 | |
Record name | Norpsilocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28363-70-4 | |
Record name | Norpsilocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norpsilocin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6QDJ5TMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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